molecular formula C12H11NO2S B12529389 Methyl 4-(4-aminophenyl)thiophene-2-carboxylate CAS No. 666721-42-2

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate

Cat. No.: B12529389
CAS No.: 666721-42-2
M. Wt: 233.29 g/mol
InChI Key: UACIGSPILIWNLX-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a 4-aminophenyl substituent at the 4-position of the thiophene ring and a methyl ester group at the 2-position. For example, describes the synthesis of 4-aminothiophene derivatives via cyclization with chloroacetone, a strategy that could be adapted for this compound . The 4-aminophenyl group enhances electronic interactions in biological systems, making it a critical structural motif for drug design .

Properties

CAS No.

666721-42-2

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

methyl 4-(4-aminophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,13H2,1H3

InChI Key

UACIGSPILIWNLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of Nitro Intermediate

The nitro intermediate is synthesized via Suzuki-Miyaura cross-coupling between methyl 4-bromothiophene-2-carboxylate and 4-nitrophenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ facilitate this coupling at 80–90°C, achieving yields of 78–85%. Alternative protocols employ Ullmann coupling with copper(I) iodide and 1,10-phenanthroline in DMF at 120°C, though yields are modest (60–65%).

Reduction to Aminophenyl Derivative

Catalytic hydrogenation using Pd/C (5%) under 3–5 bar H₂ in ethanol at 50°C quantitatively reduces the nitro group to amine. For lab-scale reactions, Fe/HCl in refluxing ethanol offers a cost-effective alternative, yielding 88–92%.

Key Data:

Step Reagents/Conditions Yield
Coupling Pd(PPh₃)₄, THF/Na₂CO₃, 80°C 85%
Reduction Pd/C, H₂ (5 bar), EtOH >95%

Gewald Reaction-Based Cyclization

The Gewald reaction constructs the thiophene ring while introducing the 4-aminophenyl group. This one-pot method utilizes:

  • 4-Nitrobenzaldehyde (1.0 equiv)
  • Ethyl cyanoacetate (1.2 equiv)
  • Elemental sulfur (1.5 equiv)
  • Diethylamine (2.0 equiv) in ethanol at 60°C.

The reaction proceeds via Knoevenagel condensation, followed by cyclization and sulfur incorporation, yielding methyl 4-(4-nitrophenyl)thiophene-2-carboxylate (70–75%). Subsequent nitro reduction (Section 1.2) completes the synthesis.

Advantages:

  • Single-step thiophene ring formation.
  • Scalable to industrial production with automated reactors.

Sandmeyer Reaction for Direct Amination

This method introduces the amino group post-thiophene synthesis. Methyl 4-(4-bromophenyl)thiophene-2-carboxylate undergoes Sandmeyer amination using:

  • CuCN (2.0 equiv)
  • NH₃ (aq.) (excess)
  • DMF at 120°C for 12 h.

Yields range from 65–70%, with minor byproducts (e.g., dehalogenated thiophene).

Limitations:

  • Requires high-purity starting materials.
  • Limited functional group tolerance.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the formation of the thiophene scaffold. A mixture of:

  • Methyl 3-oxo-4-(4-nitrophenyl)tetrahydrothiophene-2-carboxylate
  • Hydroxylamine hydrochloride (1.5 equiv)
  • FeCl₃ (0.1 equiv)

is heated at 150°C for 15 min under microwave conditions, directly yielding the nitro intermediate (90–92%). Reduction follows as in Section 1.2.

Benefits:

  • 10-fold reduction in reaction time.
  • Enhanced selectivity due to controlled heating.

Enzymatic Amination

Emerging biocatalytic methods employ transaminases to convert ketone precursors to amines. Methyl 4-(4-oxophenyl)thiophene-2-carboxylate is treated with:

  • ω-Transaminase (5 mg/mL)
  • L-Alanine (2.0 equiv)
  • PLP cofactor (0.1 mM)

in phosphate buffer (pH 7.5) at 37°C for 24 h, achieving 50–55% conversion.

Future Prospects:

  • Engineering enzymes for higher activity.
  • Integration with continuous flow systems.

Comparative Analysis of Methods

Method Yield Cost Scalability Green Metrics
Nitro Reduction 85% Moderate High Moderate (Pd use)
Gewald Reaction 75% Low High Low (S8 waste)
Sandmeyer 70% High Moderate Poor (Cu waste)
Microwave 92% High Lab-scale Moderate
Enzymatic 55% Very High Limited Excellent

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Methyl 4-(4-aminophenyl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as substitution, oxidation, and reduction.

Reactions Overview

Reaction TypeDescriptionCommon Reagents
Oxidation Converts thiophene derivatives into sulfoxides or sulfonesHydrogen peroxide, potassium permanganate
Reduction Produces alcohol derivativesLithium aluminum hydride, sodium borohydride
Substitution Forms alkylated or arylated derivativesAlkyl halides under acidic/basic conditions

Biological Research

Antimicrobial Properties

  • The compound has shown potential antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or enhancing membrane permeability.

Case Study: Antimicrobial Activity

  • In vitro studies have demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were found to be within therapeutic ranges, indicating its potential as an antibiotic agent.

Anticancer Potential

  • Preliminary research suggests that this compound may inhibit key signaling pathways involved in cancer cell proliferation.

Case Study: Anticancer Activity

  • In cell line experiments, the compound exhibited dose-dependent reductions in cell viability, with IC50 values comparable to established chemotherapeutics. This suggests its viability as a lead compound for further drug development.

Pharmaceutical Applications

Drug Development

  • This compound is explored as a precursor for synthesizing novel therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Case Study: Drug Design

  • A series of analogs derived from this compound were synthesized and evaluated for their anti-inflammatory properties. Results indicated that certain derivatives significantly reduced pro-inflammatory cytokine levels in experimental models.

Material Science

Organic Semiconductors

  • The compound's electronic properties make it suitable for applications in organic semiconductors used in electronic devices such as OLEDs (Organic Light Emitting Diodes).

Research Findings

  • Studies have indicated that the incorporation of this compound into polymer matrices can enhance conductivity and stability, making it a candidate for advanced material applications.

Mechanism of Action

The mechanism of action of methyl 4-(4-aminophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-3-[N-(substituted)sulfonamide]thiophene-2-carboxylate (4a–c)

  • Substituents : 4-chlorophenyl at the 5-position and sulfonamide groups at the 3-position.
  • Ester Group : Ethyl (vs. methyl in the target compound).

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 532386-24-6)

  • Substituents: 4-chlorophenyl at the 4-position and cyanoacetyl-amino at the 2-position.
  • Ester Group : Ethyl.
  • Properties: The cyanoacetyl group introduces hydrogen-bonding capacity, which may improve target binding. Applications include kinase inhibition, though biological data are unspecified .

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

  • Substituents: 4-methoxyphenyl at the 4-position and amino at the 3-position.
  • Ester Group : Ethyl.
  • No explicit biological data are provided .

4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic Acid Derivatives

  • Substituents : Diaryl groups (allyloxy or hydroxypropoxy) at the 4,5-positions.
  • Ester Group : Methyl or ethyl (e.g., compounds 8 , 9 , 11 , 13 ).
  • Properties : These derivatives exhibit moderate antioxidant activity and superior COX-2 binding affinity (-10.40 to -10.48 kcal/mol) compared to standard drugs, attributed to bulky substituents improving hydrophobic interactions .

Physicochemical Properties

While direct data for Methyl 4-(4-aminophenyl)thiophene-2-carboxylate are lacking, comparisons can be inferred:

  • Electronic Effects: The electron-rich 4-aminophenyl group may increase nucleophilicity at the thiophene ring compared to chloro- or methoxy-substituted analogs .

Biological Activity

Methyl 4-(4-aminophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with an amino group and a carboxylate ester. Its chemical structure can be represented as follows:

C1H1O2SC3H3N\text{C}_1\text{H}_1\text{O}_2\text{S}\text{C}_3\text{H}_3\text{N}

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid derivatives with thiophene-2-carboxylic acid derivatives through esterification processes. Various synthetic pathways have been explored, leading to modifications that enhance its biological efficacy.

Anticancer Activity

This compound has demonstrated promising anticancer properties across several studies. It exhibits cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

In vitro studies have shown that the compound induces apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to cell death.

Cell LineIC50 (µM)Mechanism
HepG215Apoptosis induction
MCF720Cell cycle arrest
A54918Intrinsic pathway activation

Antioxidant Activity

The compound also exhibits significant antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage. The antioxidant potential is attributed to the presence of the thiophene ring, which enhances electron donation capabilities.

Anti-inflammatory Effects

Recent studies indicate that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests a potential therapeutic application in inflammatory diseases.

Case Studies

  • Case Study on HepG2 Cells : A study investigated the effects of this compound on HepG2 cells, revealing an IC50 value of 15 µM. The compound was shown to induce apoptosis through caspase activation and mitochondrial membrane potential disruption .
  • MCF7 Cell Line Analysis : In another study, the compound was tested against MCF7 cells, where it exhibited an IC50 value of 20 µM. The results indicated that it caused cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .
  • Inflammatory Response in Macrophages : A recent investigation highlighted its anti-inflammatory effects in macrophage cultures, demonstrating a significant reduction in TNF-alpha levels upon treatment with the compound .

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